(Z)-8-(4-methoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Overview
Description
(Z)-8-(4-methoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-8-(4-methoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzofuro[7,6-e][1,3]oxazin core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyridin-4-ylmethylene group: This step often involves a condensation reaction with a pyridine derivative.
Attachment of the 4-methoxyphenethyl group: This can be done through a substitution reaction, where the phenethyl group is introduced under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize efficiency.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group.
Reduction: Reduction reactions can target the pyridin-4-ylmethylene group.
Substitution: Various substitution reactions can occur, especially at the benzofuro[7,6-e][1,3]oxazin core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of aldehydes or carboxylic acids.
Reduction: May result in the formation of alcohols or amines.
Substitution: Can produce various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-8-(4-methoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure allows it to interact with various enzymes and receptors, making it a valuable tool for biochemical studies.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are involved.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-8-(4-methoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-8-(4-methoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one: shares similarities with other benzofuroxazin derivatives.
Other pyridin-4-ylmethylene derivatives: These compounds also exhibit similar chemical properties and reactivity.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and interactions
Properties
IUPAC Name |
(2Z)-8-[2-(4-methoxyphenyl)ethyl]-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-29-19-4-2-17(3-5-19)10-13-27-15-21-22(30-16-27)7-6-20-24(28)23(31-25(20)21)14-18-8-11-26-12-9-18/h2-9,11-12,14H,10,13,15-16H2,1H3/b23-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUUQWWFJLJIQF-UCQKPKSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3OC(=CC5=CC=NC=C5)C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3O/C(=C\C5=CC=NC=C5)/C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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